3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development and medical research. In
Mechanism of Action
The exact mechanism of action of 3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can cross the blood-brain barrier and exert its effects on the central nervous system. It has been reported to increase the activity of GABA-A receptors, resulting in decreased anxiety and seizure activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in anxiety, seizure activity, and cognitive function. However, its limited solubility in water and low bioavailability may pose challenges in its use in in vivo experiments.
Future Directions
There are several potential future directions for research on 3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in human trials. Another area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the development of analogs with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Scientific Research Applications
3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Properties
IUPAC Name |
5-(2-cyclohexylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h4,7,10-12H,1-3,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIUUAKVLRLVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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